Cas no 2090318-67-3 (2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid)
2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
- 2-(2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid
- 2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
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- Inchi: 1S/C11H12N2O2/c1-2-6-13-10(7-11(14)15)8-4-3-5-9(8)12-13/h1H,3-7H2,(H,14,15)
- InChI Key: FHVCGIHNQGDWTI-UHFFFAOYSA-N
- SMILES: OC(CC1=C2C(CCC2)=NN1CC#C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 307
- XLogP3: 0.6
- Topological Polar Surface Area: 55.1
2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P166066-100mg |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P166066-500mg |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 500mg |
$ 550.00 | 2022-06-03 | ||
| TRC | P166066-1g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F2198-6430-0.25g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F2198-6430-0.5g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F2198-6430-1g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F2198-6430-2.5g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2198-6430-5g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2198-6430-10g |
2-(2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid |
2090318-67-3 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Introduction to 2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid (CAS No. 2090318-67-3)
2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2090318-67-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of pyrazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a propargyl group and a tetrahydrocyclopent[c]pyrazole core, features that contribute to its unique chemical properties and biological interactions.
The propargyl group (—C≡CH) in the molecular structure of CAS No. 2090318-67-3 introduces a reactive alkyne moiety, which can participate in various chemical transformations such as cycloadditions and metal-catalyzed coupling reactions. This functionality makes the compound a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecular architectures. Additionally, the tetrahydrocyclopent[c]pyrazole scaffold provides a rigid bicyclic system that can influence the compound's pharmacokinetic behavior and binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of pyrazole derivatives in drug discovery. Studies have demonstrated that these compounds can exhibit inhibitory effects on various enzymes and receptors implicated in human diseases. Specifically, modifications within the pyrazole ring system can modulate receptor binding affinity and metabolic stability, making them attractive candidates for further pharmacological investigation.
The acetic acid moiety at the terminal position of CAS No. 2090318-67-3 contributes to the compound's solubility and potential bioavailability. This feature is particularly important in pharmaceutical applications, where drug solubility is a critical factor determining efficacy. The carboxylic acid group also offers opportunities for further derivatization, allowing chemists to explore different pharmacophoric combinations and optimize biological activity.
Current research in medicinal chemistry focuses on developing novel scaffolds that combine multiple pharmacological properties into a single molecule. The structural features of 2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid align well with this trend. The presence of both an alkyne and a pyrazole ring provides multiple sites for functionalization, enabling the design of molecules with tailored biological profiles.
In vitro studies have begun to explore the potential applications of CAS No. 2090318-67-3 in addressing neurological disorders. Pyrazole derivatives have shown promise as modulators of neurotransmitter systems, particularly those involving glutamate and GABA receptors. The unique structural motifs present in this compound may allow it to interact with these targets in novel ways, potentially leading to the development of new therapeutic agents for conditions such as epilepsy and neurodegenerative diseases.
The propargyl group has also been investigated for its potential role in photodynamic therapy (PDT). Alkynes can undergo photocatalytic reactions under specific light conditions, generating reactive oxygen species that can selectively damage targeted cells. This property makes CAS No. 2090318-67-3 a candidate for designing photoactive compounds that could be used in cancer treatment or antimicrobial applications.
From a synthetic perspective, 2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid serves as a versatile building block for constructing more complex heterocyclic systems. The combination of cyclopent[c]pyrazole and propargyl functionalities allows for diverse chemical transformations, including Sonogashira coupling reactions with aryl halides and cycloadditions with azides or dienophiles. These reactions enable chemists to rapidly assemble novel molecules with potential biological relevance.
The tetrahydrocyclopent[c]pyrazole core is particularly interesting because it represents an expanded version of the classical pyrazole scaffold. This expansion can alter electronic properties and steric hindrance around the ring system, influencing how the molecule interacts with biological targets. Such structural modifications are often key to improving drug-like properties such as binding affinity and selectivity.
In conclusion,CAS No. 2090318-67-3 exemplifies the growing interest in pyrazole derivatives as pharmacologically relevant compounds. Its unique structural features—combining an alkyne group with a tetrahydrocyclopent[c]pyrazole core—make it a promising candidate for further investigation in drug discovery programs targeting neurological disorders and other diseases. As synthetic methodologies continue to evolve, molecules like 2-(2-(Prop-2-yne...... will undoubtedly play an increasingly important role in developing next-generation therapeutic agents.
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